

An In-depth Technical Guide to 7-Bromoisatin (CAS number 20780-74-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromoisatin

Cat. No.: B152703

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoisatin, an indole dione derivative with the CAS number 20780-74-9, is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a bromine atom at the 7-position of the isatin core, impart distinct chemical and biological properties. This technical guide provides a comprehensive overview of **7-Bromoisatin**, including its physicochemical properties, synthesis, spectral data, and its emerging role as a scaffold for the development of potent therapeutic agents. The isatin core itself is a privileged structure in medicinal chemistry, known to be a component in a variety of bioactive compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.^[1] The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, often leading to improved biological activity.^[2]

Chemical and Physical Properties

7-Bromoisatin is an orange to dark red crystalline powder.^[3] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	20780-74-9	[4]
Molecular Formula	C ₈ H ₄ BrNO ₂	[4]
Molecular Weight	226.03 g/mol	[4]
IUPAC Name	7-bromo-1H-indole-2,3-dione	[4]
Synonyms	7-Bromoindole-2,3-dione, 7-Bromoindoline-2,3-dione	[3][4]
Melting Point	191-198 °C	
Appearance	Orange to amber to dark red powder/crystal	[3]
Solubility	Slightly soluble	
InChI Key	OCVKSIWBTJCXPV-UHFFFAOYSA-N	
SMILES	Brc1ccccc2C(=O)C(=O)Nc12	

Spectral Data

The structural integrity of **7-Bromoisatin** is confirmed by various spectroscopic techniques.

Technique	Data	Reference
¹ H NMR (300 MHz, DMSO-d ₆)	δ 11.33 (s, 1H), 7.79 (d, J = 8.1 Hz, 1H), 7.52 (d, J = 7.2 Hz, 1H), 7.02 (t, J = 7.5 Hz, 1H)	[5]
LC-MS (ESI)	Calculated mass: 224.9; Observed mass: 226.0 [M+H] ⁺	[5]
Infrared (IR)	Available, typically showing characteristic C=O and N-H stretching frequencies.	[4]

Synthesis of 7-Bromoisatin

A common and effective method for the synthesis of **7-Bromoisatin** involves the Sandmeyer methodology starting from 2-bromoaniline. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of 7-Bromoisatin

Materials:

- 2-bromoaniline
- Chloral hydrate
- Hydroxylamine hydrochloride
- Sodium sulfate, anhydrous
- Concentrated sulfuric acid
- Hydrochloric acid
- Water
- Ice

Procedure:

Step 1: Synthesis of N-(2-bromophenyl)-2-hydroxyiminoacetamide (Isonitrosoacetanilide derivative)

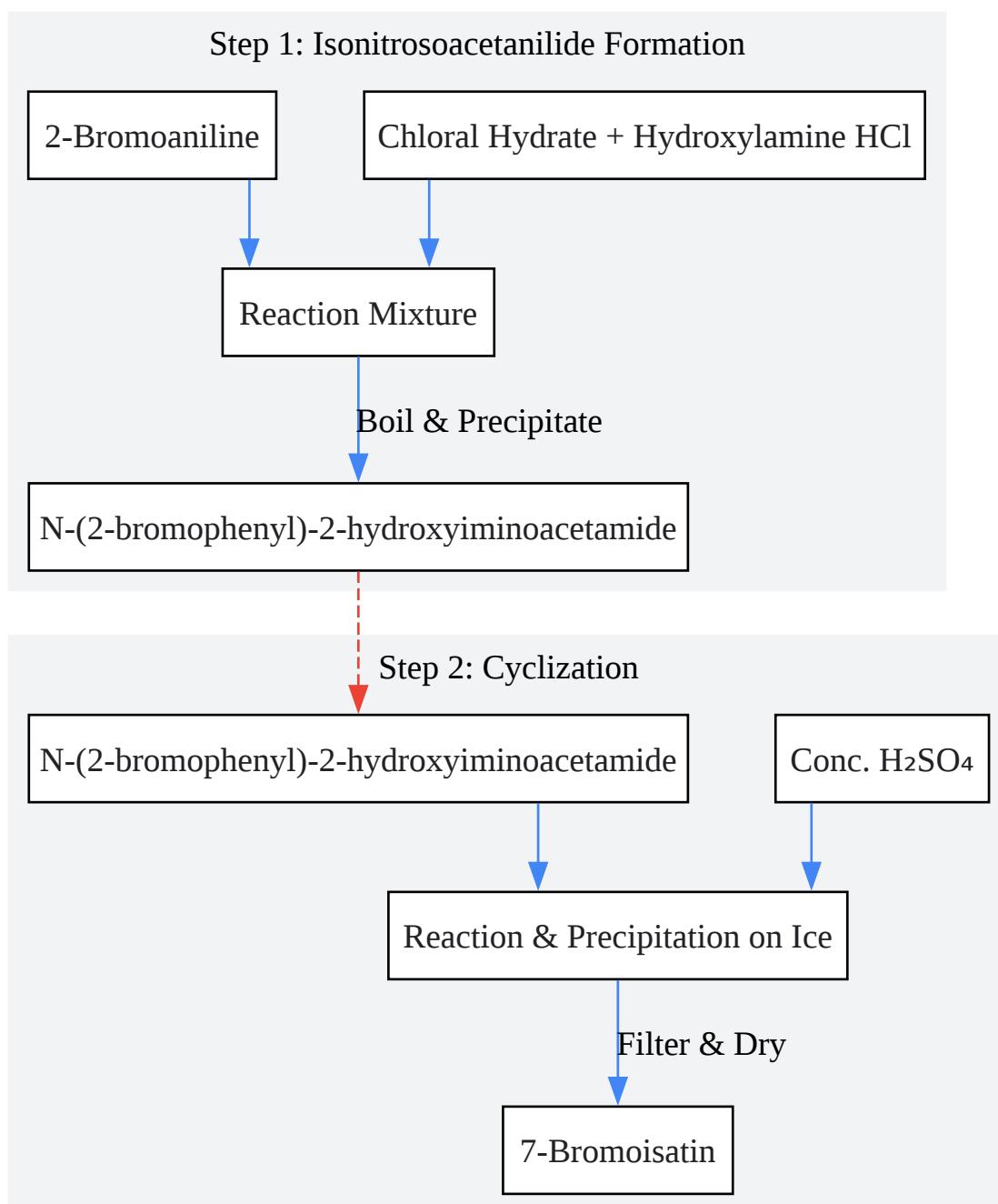
- In a 1 L flask, dissolve 115 g of chloral hydrate in 250 mL of water.
- Add a solution of 220 g of anhydrous sodium sulfate in 500 mL of water.
- In a separate flask, dissolve 86 g of 2-bromoaniline in a mixture of 65 mL of concentrated hydrochloric acid and 400 mL of water.
- Add the 2-bromoaniline solution to the chloral hydrate/sodium sulfate solution with stirring.

- In another flask, dissolve 110 g of hydroxylamine hydrochloride in 250 mL of water.
- Heat the combined aniline mixture to boiling and add the hydroxylamine hydrochloride solution.
- Continue to boil the mixture for 1-2 minutes until a yellow precipitate forms.
- Allow the mixture to cool to room temperature, then cool further in an ice bath.
- Collect the yellow precipitate by filtration, wash with cold water, and dry. The yield of N-(2-bromophenyl)-2-hydroxyiminoacetamide is typically around 85%.

Step 2: Cyclization to **7-Bromoisatin**

- Carefully and slowly add 100 g of the dried N-(2-bromophenyl)-2-hydroxyiminoacetamide from Step 1 to 500 g of concentrated sulfuric acid, keeping the temperature below 60-70 °C with external cooling.
- Once the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 10 minutes.
- Cool the reaction mixture and pour it onto crushed ice.
- Allow the mixture to stand for a period of time to allow for complete precipitation.
- Collect the resulting precipitate by filtration.
- Wash the precipitate thoroughly with cold water until the washings are neutral to litmus paper.
- Dry the solid to obtain **7-Bromoisatin**. A typical yield for this step is around 92%.^[5]

The following diagram illustrates the workflow for the synthesis of **7-Bromoisatin**.



Biological Activities and Potential Therapeutic Applications

Isatin and its derivatives are known to exhibit a wide range of biological activities, and **7-Bromoisatin** serves as a key intermediate in the synthesis of many such compounds.^[3] The isatin scaffold is a known inhibitor of various enzymes, including caspases and kinases, which are critical targets in cancer and other diseases.

Anticancer Activity

Isatin derivatives have demonstrated significant potential as anticancer agents.^{[2][6]} They can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and interference with cell cycle progression.^[2] While specific IC₅₀ values for **7-Bromoisatin** against various cancer cell lines are not readily available in the public domain, numerous studies have reported potent anticancer activity for its derivatives. For instance, isatin-based compounds have been shown to inhibit key kinases involved in cancer signaling pathways, such as VEGFR-2, EGFR, and CDK2.^[7]

Caspase Inhibition

Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis (programmed cell death).^[8] The isatin scaffold has been identified as a potent inhibitor of caspases, particularly caspase-3 and caspase-7.^{[9][10]} Isatin sulfonamides, for example, have shown significant inhibitory activity against these executioner caspases. The inhibition of caspases by isatin derivatives is often reversible and involves the interaction of the isatin carbonyl group with the cysteine thiol in the enzyme's active site.^[9]

Experimental Protocol: Caspase-3/7 Inhibition Assay

A common method to assess the inhibitory activity of compounds against caspases involves a fluorometric assay.

Materials:

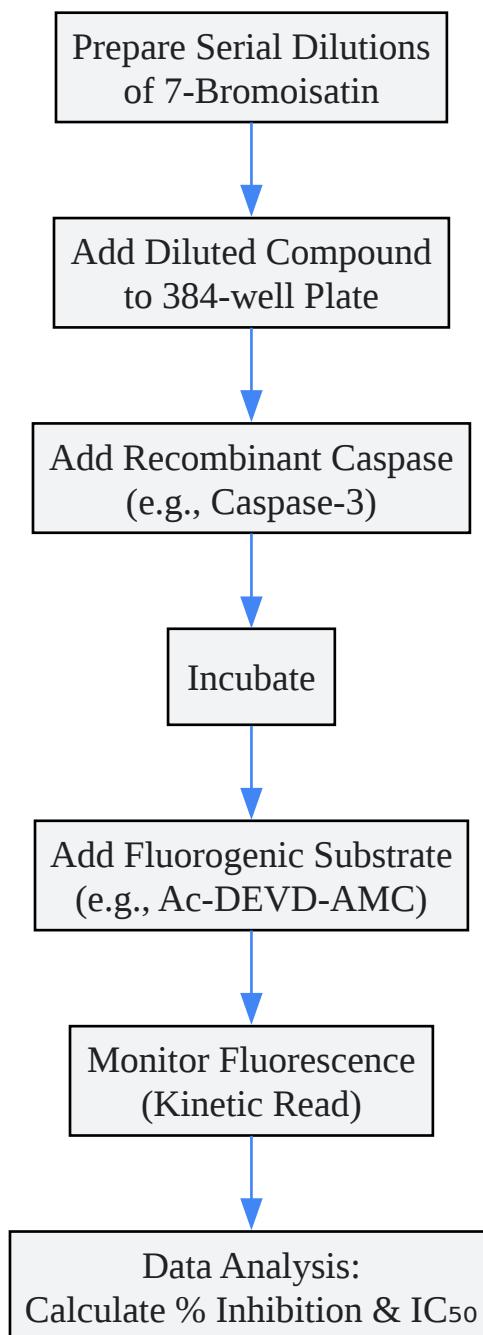
- Recombinant human caspase-3 or caspase-7
- Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 2 mM DTT)
- Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
- **7-Bromoisatin** (dissolved in DMSO)

- Microplate reader with fluorescence capabilities ($\lambda_{\text{ex}} = \sim 360 \text{ nm}$, $\lambda_{\text{em}} = \sim 460 \text{ nm}$)
- 384-well plates

Procedure:

- Prepare serial dilutions of **7-Bromoisatin** in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
- In a 384-well plate, add the diluted **7-Bromoisatin** solutions.
- Add the recombinant caspase-3 or caspase-7 enzyme to each well and incubate for a predefined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate Ac-DEVD-AMC.
- Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated upon cleavage of the substrate by the active caspase.
- Calculate the initial reaction rates from the linear portion of the fluorescence curves.
- Determine the percent inhibition for each concentration of **7-Bromoisatin** relative to a DMSO control.
- Calculate the IC_{50} value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.^{[9][11]}

The following diagram outlines the workflow for a typical caspase inhibition assay.



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Workflow for Caspase Inhibition Assay.

Glycogen Synthase Kinase 3 β (GSK-3 β) Inhibition

GSK-3 β is a serine/threonine kinase that is implicated in a variety of cellular processes, and its dysregulation is associated with several diseases, including neurodegenerative disorders, diabetes, and cancer.^[12] Isoquinolinone derivatives have been identified as inhibitors of GSK-3 β .^[6]

While specific IC₅₀ values for **7-Bromoisatin** are not widely reported, the isatin scaffold provides a promising starting point for the development of novel GSK-3 β inhibitors.

Experimental Protocol: GSK-3 β Kinase Assay

A common method to assess GSK-3 β inhibition is a luminescent kinase assay that measures ATP consumption.

Materials:

- Recombinant human GSK-3 β enzyme
- GSK-3 β substrate (e.g., a specific peptide)
- ATP
- Kinase assay buffer
- **7-Bromoisatin** (dissolved in DMSO)
- ADP-Glo™ Kinase Assay kit (or similar)
- Luminometer
- White-walled microplates

Procedure:

- Prepare serial dilutions of **7-Bromoisatin** in the kinase assay buffer.
- In a white-walled microplate, add the GSK-3 β enzyme, the substrate, and the diluted **7-Bromoisatin** solutions.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

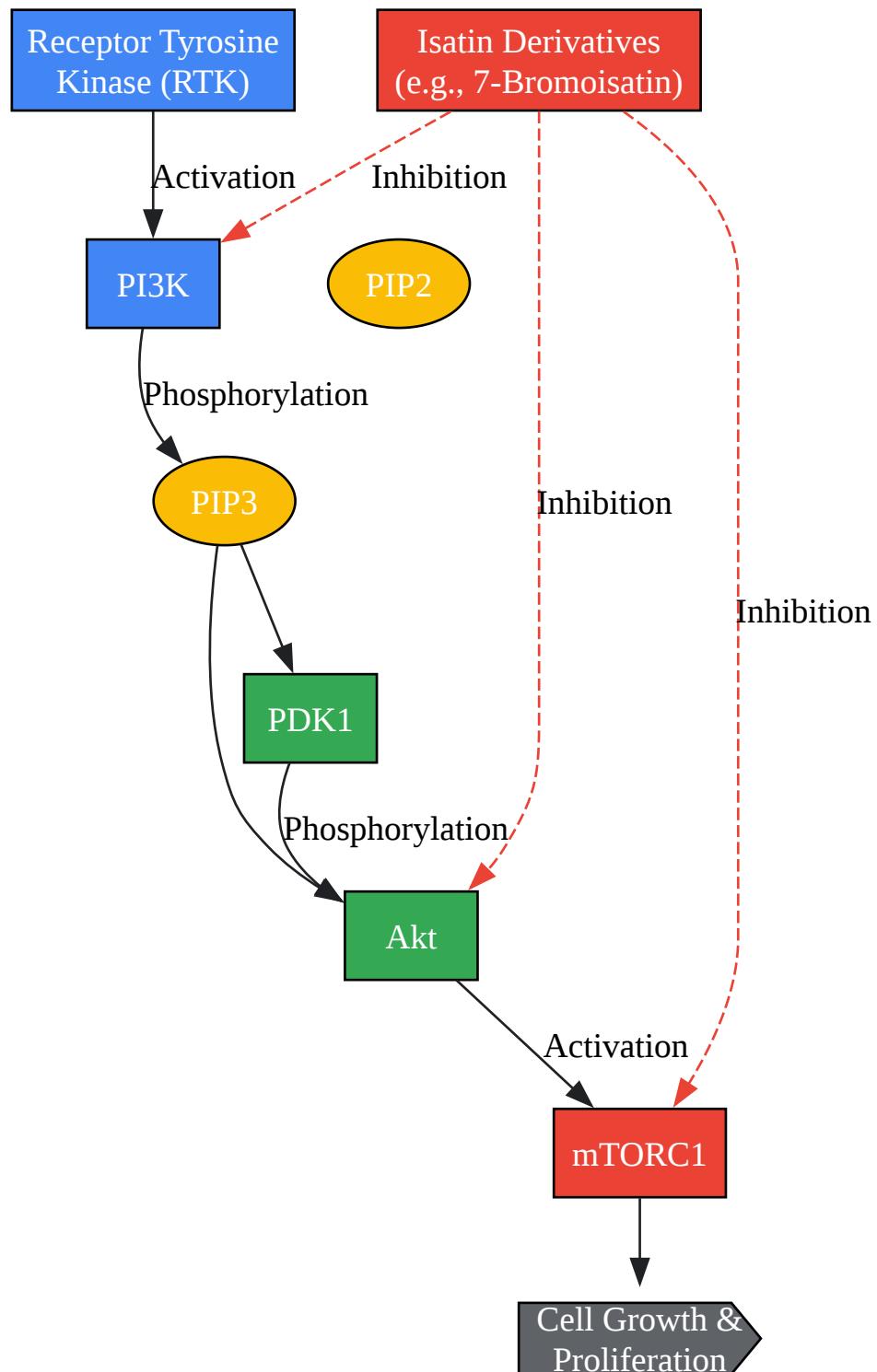
- Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the enzyme activity) using a luminescent detection reagent such as the ADP-Glo™ system. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.
- Record the luminescence using a luminometer.
- Calculate the percent inhibition for each concentration of **7-Bromoisatin** relative to a DMSO control.
- Determine the IC_{50} value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[\[3\]](#)[\[12\]](#)

Signaling Pathways

Isatin derivatives are known to modulate several key signaling pathways implicated in cell growth, proliferation, and survival. While the specific effects of **7-Bromoisatin** are yet to be fully elucidated, the isatin scaffold has been shown to impact the PI3K/Akt/mTOR and ERK/MAPK pathways.

PI3K/Akt/mTOR Pathway

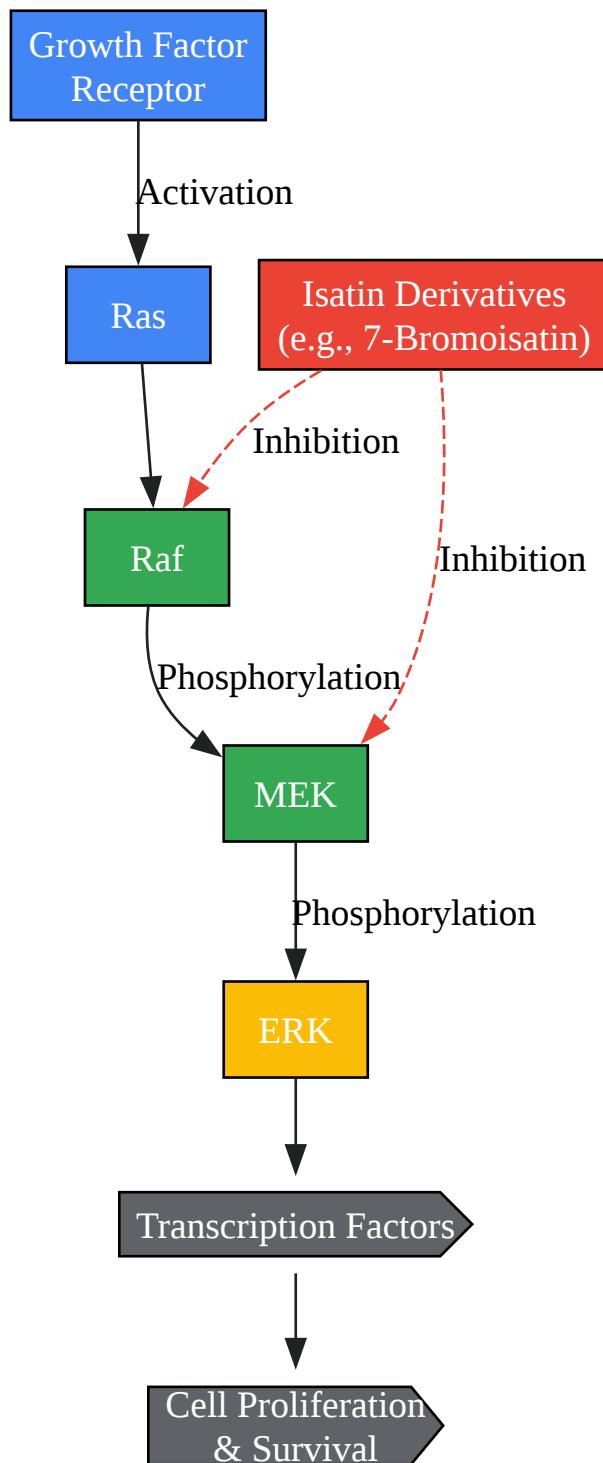
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[\[13\]](#) Dysregulation of this pathway is a hallmark of many cancers. Isatin derivatives have been shown to inhibit this pathway at various points.

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Potential inhibition of the PI3K/Akt/mTOR pathway by isatin derivatives.

ERK/MAPK Pathway

The ERK/MAPK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival.[14]



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Potential modulation of the ERK/MAPK pathway by isatin derivatives.

Conclusion

7-Bromoisatin is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its role as a precursor to potent anticancer agents, caspase inhibitors, and kinase inhibitors highlights its significance in drug discovery and development. The synthetic accessibility of **7-Bromoisatin**, coupled with the known biological activities of the isatin core, makes it a compound of high interest for further investigation. Future research should focus on elucidating the specific biological targets and mechanisms of action of **7-Bromoisatin** itself, as well as on the rational design of novel derivatives with enhanced potency and selectivity for various therapeutic targets. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on studies involving this promising compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Bromoisatin (CAS number 20780-74-9)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152703#7-bromoisatin-cas-number-20780-74-9\]](https://www.benchchem.com/product/b152703#7-bromoisatin-cas-number-20780-74-9)

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